Hexanamidine

Overview

Description

Scientific Research Applications

Physicochemical Characterization and Formulation

- Hexamidine diisethionate (HEX D) and its dihydrochloride salt (HEX H) have been explored for their potential in personal care and drug products since the 1950s. Recent studies have focused on their physicochemical properties and formulation for skin health applications. For instance, HEX D and HEX H have melting points of 225°C and 266°C, respectively. Their solubility and stability in various solvents have been extensively studied, highlighting their potential in novel skin formulations (Parisi et al., 2015).

Biocidal and Protease Inhibition Properties

- The biocidal properties of HEX, along with its role in protease inhibition, have been documented. These properties are particularly relevant in the context of skin health, impacting lipid processing enzymes, corneocyte maturity, and the overall thickness and water loss of the stratum corneum. HEX's interaction with skin, and its formulation for effective dermal targeting, have been a significant area of study (Parisi et al., 2017).

Topical Delivery for Skin Health

- The topical delivery of HEX D and its corresponding dihydrochloride salt, HEX H, has been explored for their beneficial effects on skin homeostasis. Studies using porcine skin models have investigated various solvents and enhancers to optimize skin penetration. These findings are crucial for developing effective topical treatments and understanding the interaction of active compounds with skin (Parisi et al., 2016).

Antimicrobial Coatings and Nanoparticle Technology

- Research has also been conducted on the use of HEX in nanoparticle technology for controlled, sustained delivery in the oral environment. Chlorhexidine, a related compound, applied as chlorhexidine hexametaphosphate nanoparticles, has shown increased effectiveness in delivering a sustained dose of antimicrobial agents with less frequent interventions, indicating potential applications for HEX in similar contexts (Garner & Barbour, 2015).

properties

IUPAC Name |

hexanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSXCKGIKBUXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

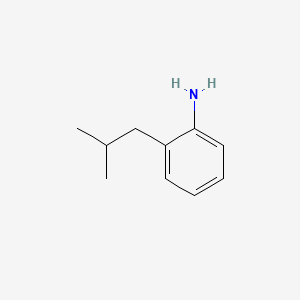

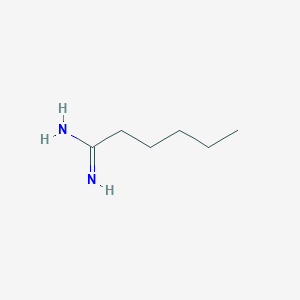

CCCCCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402389 | |

| Record name | Hexanamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanamidine | |

CAS RN |

5547-54-6 | |

| Record name | Hexanamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.